4-Hydroxyquinazoline-8-carbonitrile

Übersicht

Beschreibung

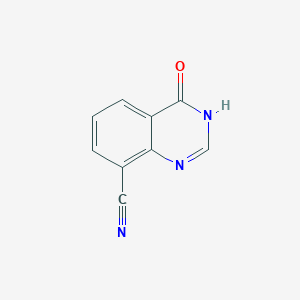

4-Hydroxyquinazoline-8-carbonitrile is a heterocyclic compound that belongs to the quinazoline family. This compound is characterized by a quinazoline core structure with a hydroxyl group at the 4-position and a cyano group at the 8-position. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyquinazoline-8-carbonitrile typically involves the reaction of anthranilic acid derivatives with suitable nitriles under specific conditions. One common method includes the cyclization of 2-aminobenzonitrile with formamide, followed by hydroxylation at the 4-position . Another approach involves the use of malonic acid equivalents in the presence of anilines .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis are often employed to enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxyquinazoline-8-carbonitrile undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinazolinone derivatives.

Reduction: The cyano group at the 8-position can be reduced to form corresponding amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are commonly employed.

Major Products:

Oxidation: Quinazolinone derivatives.

Reduction: Aminoquinazoline derivatives.

Substitution: Various substituted quinazoline derivatives.

Wissenschaftliche Forschungsanwendungen

Synthesis of 4-Hydroxyquinazoline-8-carbonitrile Derivatives

The synthesis of 4-hydroxyquinazoline derivatives typically involves various chemical reactions, including cyclization and functional group modifications. The compound can be synthesized through methods such as:

- Condensation Reactions : Utilizing starting materials like 2-aminobenzylamine and carbonyl compounds to form the quinazoline core.

- Cyclization : The incorporation of a cyanide group can be achieved through nucleophilic substitution reactions, leading to the formation of the carbonitrile moiety.

Recent studies have documented efficient synthetic routes that yield high-purity derivatives suitable for biological evaluation .

Biological Activities

This compound exhibits a range of biological activities that make it a promising candidate for drug development:

Anticancer Activity

Several derivatives have been tested for their cytotoxic effects against various cancer cell lines. For instance, compounds derived from this compound have shown:

- Inhibition of Cell Proliferation : Specific derivatives demonstrated IC50 values comparable to established anticancer agents like doxorubicin against multiple cancer types, including lung and liver cancers .

- Mechanisms of Action : Studies indicate that some derivatives induce apoptosis and inhibit cell migration by disrupting key signaling pathways, such as the β-catenin/TCF4 pathway, which is crucial in many cancers .

Antiviral Properties

Research has highlighted the potential of 4-hydroxyquinazoline derivatives as antiviral agents. Some compounds exhibit moderate inhibitory effects against HIV-1, suggesting their utility in developing new anti-HIV therapies .

Neuroprotective Effects

The compound's ability to chelate metal ions positions it as a potential neuroprotective agent. Its derivatives have shown promise in treating neurodegenerative diseases by mitigating oxidative stress through metal ion regulation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of 4-hydroxyquinazoline derivatives is crucial for optimizing their pharmacological properties. Key observations include:

- Substituent Effects : The presence and position of various substituents on the quinazoline ring significantly influence biological activity. For example, halogen substitutions often enhance anticancer potency .

- Functional Group Modifications : Altering functional groups attached to the quinazoline core can lead to improved selectivity and reduced toxicity towards normal cells while maintaining efficacy against cancer cells .

Case Study 1: Anticancer Activity Assessment

A recent study evaluated a series of 4-hydroxyquinazoline derivatives against human cancer cell lines (A549, HepG2). The most potent compound exhibited an IC50 value significantly lower than that of doxorubicin, indicating its potential as a lead compound for further development .

Case Study 2: Antiviral Evaluation

In another study, several synthesized derivatives were tested for their ability to inhibit HIV-1 replication in HeLa cell cultures. Compounds showed varying degrees of activity, with some achieving inhibition rates comparable to existing antiviral treatments .

Data Summary Table

Wirkmechanismus

The mechanism of action of 4-Hydroxyquinazoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage, ultimately resulting in cell apoptosis. The compound also stimulates the formation of reactive oxygen species (ROS) and the depolarization of the mitochondrial membrane, further enhancing its cytotoxic effects .

Vergleich Mit ähnlichen Verbindungen

4-Hydroxyquinoline: Similar structure but lacks the cyano group at the 8-position.

Quinazolinone derivatives: Differ in the substitution pattern and functional groups attached to the quinazoline core

Uniqueness: 4-Hydroxyquinazoline-8-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and cyano groups allows for diverse chemical modifications and enhances its potential as a versatile scaffold in drug discovery .

Biologische Aktivität

Overview

4-Hydroxyquinazoline-8-carbonitrile is a heterocyclic compound belonging to the quinazoline family, characterized by a hydroxyl group at the 4-position and a cyano group at the 8-position. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and biochemistry.

The primary biological activity of this compound is attributed to its role as a tyrosine kinase inhibitor , specifically targeting the Epidermal Growth Factor Receptor (EGFR) . This interaction leads to the inhibition of downstream signaling pathways involved in cell proliferation and survival, making it a potential candidate for cancer therapy.

Key Pathways Affected

- Poly (ADP-ribose) polymerase (PARP) Pathway : The compound inhibits PARP enzymes, which play a critical role in DNA repair mechanisms. By binding to the catalytic domain of PARP1, it prevents the repair of single-stranded DNA breaks, leading to increased cytotoxicity in cancer cells resistant to conventional PARP inhibitors.

The compound exhibits significant biochemical properties that contribute to its cytotoxic effects:

- Cytotoxicity : In studies involving various cancer cell lines, including PARPi-resistant HCT-15 and HCC1937, this compound demonstrated superior cytotoxicity compared to other agents. It effectively suppresses intracellular PAR formation and enhances γH2AX aggregation, markers indicative of DNA damage.

- Reactive Oxygen Species (ROS) Generation : The compound stimulates ROS production, which is associated with mitochondrial membrane depolarization and subsequent apoptosis in cancer cells.

Case Studies and Experimental Data

-

Cytotoxic Activity :

- In vitro studies showed that this compound has an IC50 value significantly lower than many existing chemotherapeutics against various cancer cell lines. For instance, it exhibited an IC50 value of approximately 16.53 µM against human fibrosarcoma HT1080 cells .

- Comparative studies indicated that this compound outperformed traditional PARP inhibitors in specific resistant cell lines, suggesting its potential as a second-line treatment option for resistant cancers .

-

Mechanistic Insights :

- Microarray analyses revealed that treatment with this compound resulted in the upregulation of stress-related genes involved in apoptosis and cell cycle regulation. This suggests a multifaceted mechanism where the compound not only inhibits PARP but also modulates gene expression related to cellular stress responses .

Applications in Scientific Research

This compound is being explored for various applications:

- Cancer Therapy : Its ability to inhibit EGFR and PARP makes it a promising candidate for developing targeted therapies against multiple cancer types.

- Biochemical Research : It serves as a tool compound for studying DNA repair mechanisms and cellular responses to oxidative stress.

- Pharmaceutical Development : The compound's structure is being utilized as a scaffold for synthesizing novel derivatives with enhanced biological activity .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-oxo-3H-quinazoline-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUQABABXGUUNKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)C(=O)NC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60697394 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

663194-04-5 | |

| Record name | 4-Oxo-1,4-dihydroquinazoline-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60697394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.